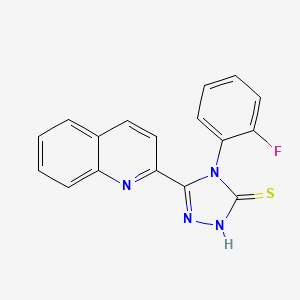

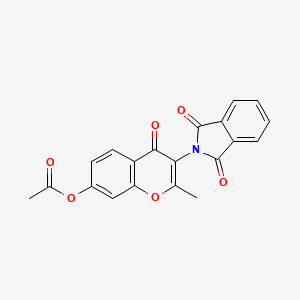

4-(2-fluorophenyl)-5-(2-quinolinyl)-4H-1,2,4-triazole-3-thiol

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives is often achieved through regioselective methods that allow for the introduction of various substituents, enhancing the compound's biological activity. A study by Behalo et al. (2017) demonstrates the regioselective synthesis of some triazole derivatives from readily accessible precursors. The synthesis involves multiple steps, including cyclization, substitution, and characterization techniques such as IR, 1H NMR, 13C NMR, and mass spectral studies to confirm the structure of the newly synthesized products (Behalo, Amine, & Fouda, 2017).

Molecular Structure Analysis

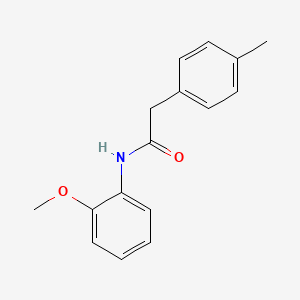

The molecular structure of 1,2,4-triazole derivatives is characterized using various spectroscopic methods. The presence of the fluorophenyl and quinolinyl groups contributes to the compound's unique structural features. Analysis of the intermolecular interactions, such as hydrogen bonding and π-π interactions, plays a crucial role in stabilizing the molecular structure and influencing its reactivity and biological activity. Panini et al. (2014) provided insights into the structural characterization of a related triazole derivative, highlighting the importance of these interactions in the crystalline solid (Panini, Shukla, Mohan, Vishalakshi, & Chopra, 2014).

Chemical Reactions and Properties

The reactivity of 4-(2-Fluorophenyl)-5-(2-quinolinyl)-4H-1,2,4-triazole-3-thiol in various chemical reactions is influenced by its functional groups. The compound's interaction with aldehydes, for example, can lead to the formation of new derivatives with potential biological activities. Zozulynets et al. (2021) explored such reactivity, demonstrating the synthesis of 4-(ethyl, aryl)idenamino derivatives through the interaction with aldehydes, further expanding the chemical versatility of the triazole core (Zozulynets, Kaplaushenko, & Korzhova, 2021).

Physical Properties Analysis

The physical properties of 4-(2-Fluorophenyl)-5-(2-quinolinyl)-4H-1,2,4-triazole-3-thiol, such as solubility, melting point, and crystal structure, are crucial for its application in medicinal chemistry. These properties are determined using techniques like X-ray diffraction, differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). The study by Bihdan and Parchenko (2017) on the physical-chemical properties of related 1,2,4-triazole derivatives provides a framework for understanding how structural modifications can influence these properties, potentially affecting the compound's pharmacokinetic profile (Bihdan & Parchenko, 2017).

Mecanismo De Acción

Target of Action

The primary targets of 4-(2-fluorophenyl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione are believed to be specific enzymes or receptors involved in cellular signaling pathways. These targets often include kinases, which play a crucial role in the regulation of various cellular processes such as growth, differentiation, and apoptosis .

Mode of Action

This compound interacts with its targets by binding to the active sites of these enzymes or receptors. The binding typically involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. This interaction can inhibit the activity of the target enzymes, leading to a disruption in the signaling pathways they regulate .

Biochemical Pathways

The inhibition of kinase activity by 4-(2-fluorophenyl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione affects several downstream biochemical pathways. These pathways include the MAPK/ERK pathway, which is involved in cell proliferation, and the PI3K/AKT pathway, which is crucial for cell survival and metabolism. The disruption of these pathways can lead to reduced cell proliferation and increased apoptosis .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is typically absorbed through the gastrointestinal tract and distributed throughout the body, reaching various tissues. The compound is metabolized primarily in the liver by cytochrome P450 enzymes and is excreted via the kidneys. The bioavailability of the compound is influenced by its solubility and stability in the gastrointestinal environment .

Result of Action

At the molecular level, the inhibition of kinase activity leads to a decrease in phosphorylation events that are necessary for the activation of downstream signaling molecules. At the cellular level, this results in reduced cell proliferation, increased apoptosis, and potentially, the inhibition of tumor growth in cancerous cells .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the efficacy and stability of 4-(2-fluorophenyl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione. For instance, extreme pH levels can lead to the degradation of the compound, while higher temperatures may increase its rate of metabolism. Additionally, the presence of other drugs or compounds can lead to competitive inhibition or synergistic effects, altering the compound’s overall efficacy .

Propiedades

IUPAC Name |

4-(2-fluorophenyl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11FN4S/c18-12-6-2-4-8-15(12)22-16(20-21-17(22)23)14-10-9-11-5-1-3-7-13(11)19-14/h1-10H,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQTQFHVRCWNMKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C3=NNC(=S)N3C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11FN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801327394 | |

| Record name | 4-(2-fluorophenyl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801327394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

21.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24795103 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(2-fluorophenyl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione | |

CAS RN |

704873-77-8 | |

| Record name | 4-(2-fluorophenyl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801327394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5883839.png)

![1-ethyl-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5883854.png)

![2-{4-[4-(benzyloxy)benzyl]-1-piperazinyl}ethanol](/img/structure/B5883864.png)

![3-ethoxy-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5883901.png)

![1-ethyl-4-[2-(isopropylthio)benzoyl]piperazine](/img/structure/B5883914.png)

![N-benzyl-N-methyl-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5883920.png)